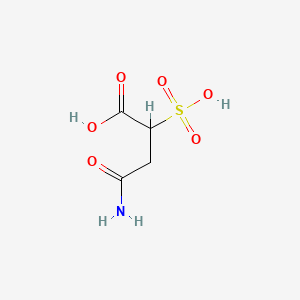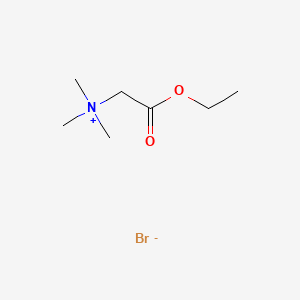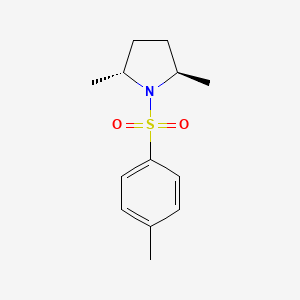
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;dichloropalladium;iron(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane; cyclopenta-2,4-dien-1-yl(diphenyl)phosphane; dichloropalladium; iron(2+) is a complex organometallic compound This compound features a unique combination of cyclopentadienyl, diphenylphosphane, palladium, and iron components, making it a subject of interest in various fields of chemistry and material science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of cyclopentadienyl ligands to iron and palladium centers. One common method includes the reaction of cyclopenta-1,4-dien-1-yl(diphenyl)phosphane with a palladium(II) chloride precursor in the presence of an iron(II) salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions under stringent conditions to maintain purity and yield. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, is essential to obtain the desired product on an industrial scale.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iron center, leading to the formation of iron(III) species.
Reduction: Reduction reactions can occur at the palladium center, converting palladium(II) to palladium(0).
Substitution: Ligand substitution reactions are common, where the diphenylphosphane ligands can be replaced by other phosphane ligands or donor molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Sodium borohydride, hydrazine, or other hydride donors.
Substitution Reagents: Various phosphane ligands, amines, or other donor molecules.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction can produce palladium(0) species. Substitution reactions typically result in new organometallic complexes with different ligands.
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki and Heck reactions. Its unique structure allows for efficient electron transfer and stabilization of reactive intermediates.
Biology
While direct biological applications are less common, derivatives of this compound may be explored for their potential in bioinorganic chemistry, particularly in the study of metalloenzymes and their synthetic analogs.
Medicine
Research into the medicinal applications of this compound is ongoing, with potential uses in drug delivery systems and as a component of metal-based drugs. Its ability to coordinate with various ligands makes it a candidate for targeted therapy.
Industry
In industry, this compound is valuable in the production of electronic materials and as a catalyst in polymerization reactions. Its stability and reactivity make it suitable for use in high-performance materials.
作用机制
The mechanism by which this compound exerts its effects involves coordination chemistry principles. The cyclopentadienyl and diphenylphosphane ligands create a stable environment for the metal centers, facilitating various catalytic processes. The palladium center is particularly active in cross-coupling reactions, while the iron center can participate in redox reactions.
Molecular Targets and Pathways
The primary molecular targets are the substrates involved in the catalytic reactions. The pathways include electron transfer processes and the formation of reactive intermediates that lead to the desired products.
相似化合物的比较
Similar Compounds
Bis(diphenylphosphino)ferrocene: A similar compound with two diphenylphosphane ligands coordinated to an iron center.
Palladium(II) chloride complexes: Various palladium(II) chloride complexes with different ligands.
Cyclopentadienyl iron complexes: Compounds with cyclopentadienyl ligands coordinated to iron.
Uniqueness
The uniqueness of Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane; cyclopenta-2,4-dien-1-yl(diphenyl)phosphane; dichloropalladium; iron(2+) lies in its combination of palladium and iron centers with cyclopentadienyl and diphenylphosphane ligands. This combination provides a versatile platform for various catalytic and electronic applications, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, and unique features
属性
分子式 |
C34H28Cl2FeP2Pd |
|---|---|
分子量 |
731.7 g/mol |
IUPAC 名称 |
cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;dichloropalladium;iron(2+) |
InChI |
InChI=1S/2C17H14P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h1-7,9-13H,8H2;1-13,17H;2*1H;;/q2*-1;;;2*+2/p-2 |
InChI 键 |
LUZGLBQQBMYWJR-UHFFFAOYSA-L |
规范 SMILES |
C1C=CC(=[C-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2C=CC=[C-]2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[[3-[(1-oxopropyl)amino]phenyl]amino]-](/img/structure/B12806450.png)


